molecular formula C16H19N7O B12247152 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine

Cat. No.: B12247152
M. Wt: 325.37 g/mol
InChI Key: RRXOFRKUTMFAJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a cyclopropyl group, an oxadiazole ring, a pyrazolopyrimidine moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxadiazole ring through the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions . The pyrazolopyrimidine moiety can be synthesized via cyclization reactions involving appropriate precursors . The final step often involves coupling the oxadiazole and pyrazolopyrimidine intermediates with a piperidine derivative under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine is unique due to its combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H19N7O

Molecular Weight

325.37 g/mol

IUPAC Name

2-cyclopropyl-5-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,3,4-oxadiazole

InChI

InChI=1S/C16H19N7O/c1-22-13-12(8-19-22)14(18-9-17-13)23-6-4-11(5-7-23)16-21-20-15(24-16)10-2-3-10/h8-11H,2-7H2,1H3

InChI Key

RRXOFRKUTMFAJU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)C4=NN=C(O4)C5CC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.